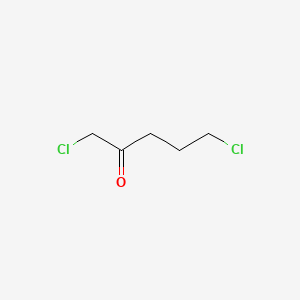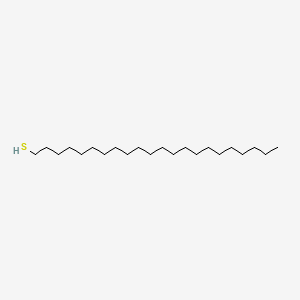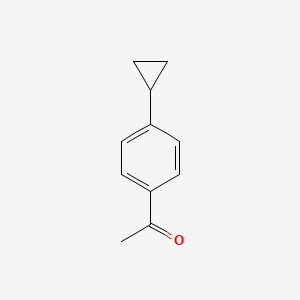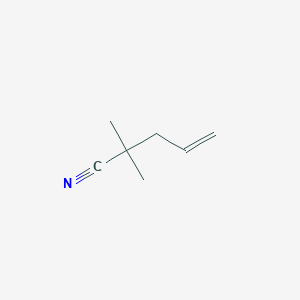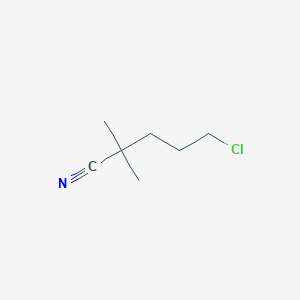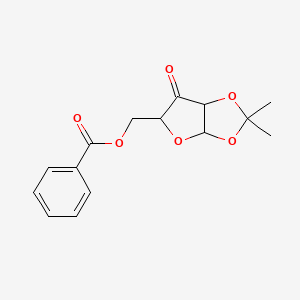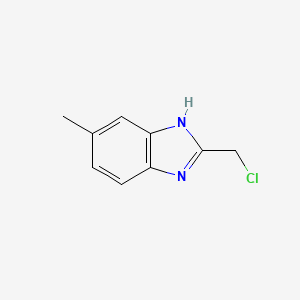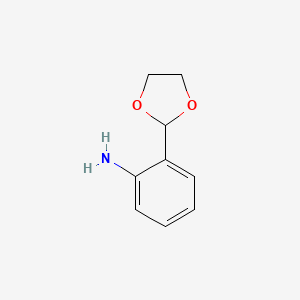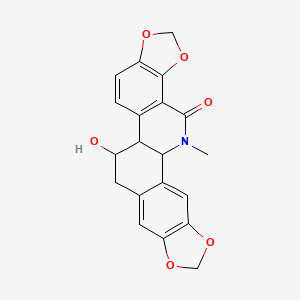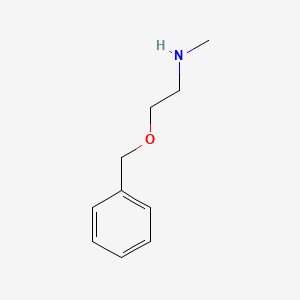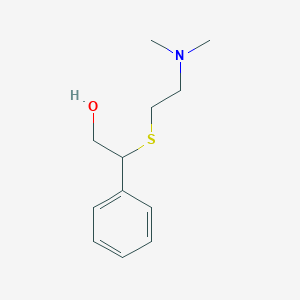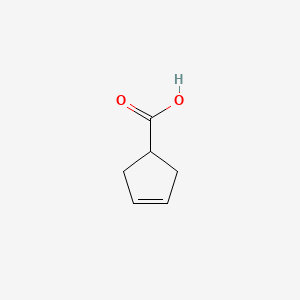
3-Cyclopentene-1-carboxylic acid
Übersicht
Beschreibung
3-Cyclopentene-1-carboxylic acid is an organic compound with the molecular formula C6H8O2 . It is a clear colorless to slightly yellow liquid . It is used as an intermediate in the production of dolasetron mesylate .
Synthesis Analysis
This compound can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon monoxide and water to cyclopentene in the presence of a palladium catalyst .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered cyclopentene ring with a carboxylic acid group attached . The exact mass of the molecule is 112.052429494 g/mol .
Chemical Reactions Analysis
This compound, also known as 3-oxocyclopentanecarboxylic acid, is a keto acid derivative . It undergoes Curtius rearrangement with diphenyl phosphoryl azide and triethylamine in tert-butanol to form the corresponding boc-protected 1-(3-oxo)urea derivative .
Physical And Chemical Properties Analysis
This compound is a clear colorless to slightly yellow liquid . It has a molecular weight of 112.13 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . Its topological polar surface area is 37.3 Ų .
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition and Microbial Tolerance
Carboxylic acids, including 3-Cyclopentene-1-carboxylic acid, have been identified as potential inhibitors to microbial growth in biorenewable chemical production processes. These inhibitors can damage cell membranes and decrease microbial internal pH, affecting industrial performance. Understanding these effects is crucial for developing strategies to increase microbial robustness and tolerance for improved yields in biorenewable chemical production, including the engineering of strains with enhanced tolerance mechanisms (Jarboe, Royce, & Liu, 2013).
Anticancer Potential
Cyclopentenone, a core structure related to this compound, has shown significant potential in anticancer drug design. Its incorporation into molecules has been demonstrated to enhance their anticancer activity. This suggests that derivatives of this compound could potentially be explored for their anticancer effects, providing a basis for future clinical research and drug development (Conti, 2006).
Environmental Remediation
The reduction of toxic Cr(VI) to less harmful Cr(III) mediated by carboxylic acids, including those related to this compound, presents a viable approach for the remediation of contaminated sites. This process involves complex interactions between carboxylic acids and metal species, highlighting the potential of carboxylic acids in environmental cleanup efforts (Jiang et al., 2019).
Synthesis of Benzofused Thiazole Derivatives
The synthesis of benzofused thiazole derivatives via cyclocondensation reactions involving carboxylic acids demonstrates the utility of these compounds in creating potential antioxidant and anti-inflammatory agents. This research underscores the versatility of carboxylic acids, including this compound, in synthesizing therapeutically relevant molecules (Raut et al., 2020).
Liquid-Liquid Extraction of Carboxylic Acids
Advancements in solvent technology for the extraction of carboxylic acids from aqueous streams are critical for the production of bio-based plastics. This research is particularly relevant for enhancing the economic feasibility of processes involving carboxylic acids like this compound, by improving extraction efficiencies and developing novel solvent systems (Sprakel & Schuur, 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
3-Cyclopentene-1-carboxylic acid is a common organic synthesis intermediate . It’s important to note that the targets can vary depending on the specific context in which the compound is used.
Mode of Action
As an organic synthesis intermediate, it can undergo a variety of chemical transformations, such as conversion to esters, amides, or acid chlorides . These transformations can be used to modify the structure of the compound, potentially altering its interaction with biological targets.
Biochemical Pathways
As an intermediate in organic synthesis, it can be involved in the synthesis of a variety of compounds, potentially affecting multiple biochemical pathways depending on the final product .
Result of Action
As an organic synthesis intermediate, its effects would likely depend on the specific compounds it is used to synthesize .
Eigenschaften
IUPAC Name |
cyclopent-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSYDLITVYBCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357491 | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7686-77-3 | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7686-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to obtain 3-Cyclopentene-1-carboxylic acid?
A1: Several synthetic routes have been explored for this compound. One approach involves using 1,4-dichloro-2-butene as a starting material. [] Another method utilizes a copper-catalyzed addition of ethyl diazoacetate to isoprene, followed by pyrolysis. [] This alternative synthesis aimed to improve the yield and efficiency compared to previous photochemical methods. []
Q2: Are there any derivatives of this compound that have shown biological activity?
A2: Yes, research indicates that 1-amino-3-phosphono-3-cyclopentene-1-carboxylic acid and 1-amino-3-phosphono-2-cyclopentene-1-carboxylic acid, both derivatives of this compound, act as agonists of metabotropic glutamate receptors of group III. [] This suggests potential applications for these derivatives in the field of neuropharmacology.
Q3: What is a key intermediate in the synthesis of this compound from 3-cyclopentene-1,1-dicarboxylic acid?
A3: The synthesis of this compound often involves the decarboxylation of 3-cyclopentene-1,1-dicarboxylic acid. [] This thermal decomposition reaction leads to the formation of the desired product.
Q4: What is the role of alkylation in the synthesis of this compound?
A4: Alkylation, specifically C-alkylation, plays a crucial role in the synthesis of this compound. [] While the specific alkylation steps depend on the chosen synthetic route, this reaction type is essential for constructing the cyclopentene ring and introducing the carboxylic acid functionality.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)
